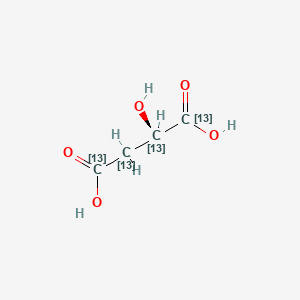
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a stereoisomer of malic acid, where the carbon atoms are labeled with the carbon-13 isotope. The isotopic labeling makes it particularly useful in research applications, including metabolic studies and tracing biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid typically involves the isotopic labeling of the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis of malic acid. The reaction conditions often require a controlled environment to ensure the incorporation of the carbon-13 isotope at the desired positions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is generally carried out in specialized facilities equipped to handle isotopic materials. The process involves the use of labeled precursors and may include steps such as fermentation, chemical synthesis, and purification to achieve the desired isotopic enrichment.
化学反応の分析
Types of Reactions
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming oxaloacetic acid.
Reduction: The compound can be reduced to form malate or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxaloacetic acid
Reduction: Malate
Substitution: Depending on the substituent, various derivatives can be formed.
科学的研究の応用
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the flow of carbon atoms through metabolic pathways.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of labeled compounds for various industrial processes.
作用機序
The mechanism of action of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid involves its participation in metabolic pathways. The compound can be incorporated into the citric acid cycle, where it undergoes enzymatic transformations. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and study the dynamics of metabolic processes.
類似化合物との比較
Similar Compounds
(2R)-2-hydroxybutanedioic acid: The non-labeled version of the compound.
(2S)-2-hydroxybutanedioic acid: The stereoisomer with the opposite configuration.
(2R)-2-hydroxy(1,2,3,4-12C4)butanedioic acid: The compound with carbon-12 instead of carbon-13.
Uniqueness
The primary uniqueness of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid lies in its isotopic labeling, which makes it a valuable tool for tracing and studying biochemical pathways. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, enabling detailed analysis of metabolic processes.
特性
分子式 |
C4H6O5 |
|---|---|
分子量 |
138.06 g/mol |
IUPAC名 |
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |
InChIキー |
BJEPYKJPYRNKOW-ROQAEYOOSA-N |
異性体SMILES |
[13CH2]([13C@H]([13C](=O)O)O)[13C](=O)O |
正規SMILES |
C(C(C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


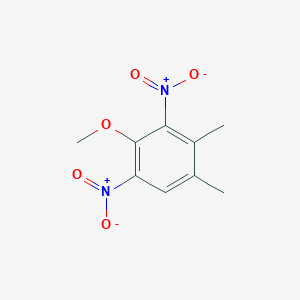
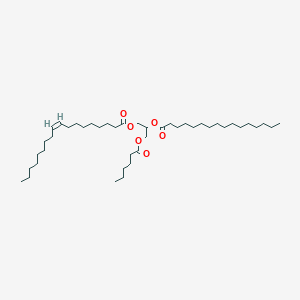


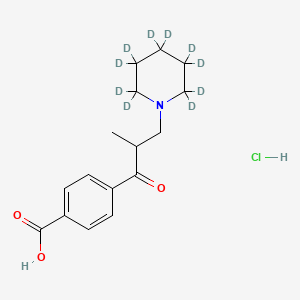
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
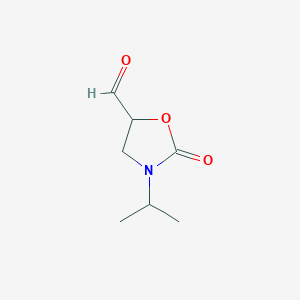
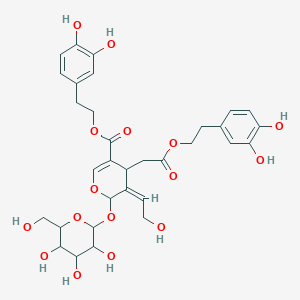

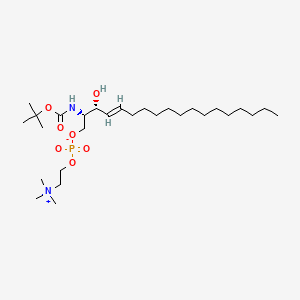
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)
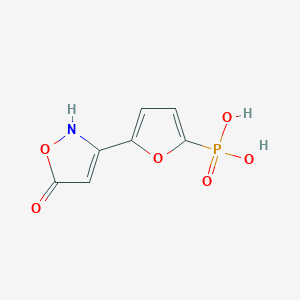
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)
